molecular formula C14H16N2O2 B100425 methyl 1-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate CAS No. 16108-10-4

methyl 1-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate

Cat. No.: B100425
CAS No.: 16108-10-4
M. Wt: 244.29 g/mol
InChI Key: WZHYQHKXXRMALW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 1-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate is a tetrahydro-β-carboline (THβC) derivative characterized by a methyl group at the C1 position and a methyl ester at the C3 position. This compound is synthesized via oxidation of its dihydro precursor using potassium permanganate, yielding 71.3% of the product with a melting point exceeding 200°C . Its structure is confirmed by $ ^1H $-NMR, showing signals for the methyl group (δ 2.85 ppm), methoxy group (δ 4.03 ppm), and aromatic protons (δ 7.37–8.79 ppm) .

Properties

IUPAC Name

methyl 1-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2/c1-8-13-10(7-12(15-8)14(17)18-2)9-5-3-4-6-11(9)16-13/h3-6,8,12,15-16H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZHYQHKXXRMALW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=C(CC(N1)C(=O)OC)C3=CC=CC=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Optimization

In a representative procedure, L-tryptophan (5.0 g, 24.5 mmol) is treated with 40% aqueous acetaldehyde (3.5 mL, 24.5 mmol) and concentrated sulfuric acid (0.5 mL) at room temperature for 12 hours. The pH is adjusted to 6–7 using 1 M sodium hydroxide, precipitating the carboxylic acid intermediate in 91% yield (5.1 g). Key factors influencing efficiency include:

  • Acid Catalyst : Sulfuric acid outperforms alternatives like boron trifluoride etherate due to superior protonation of the aldehyde.

  • Temperature : Room temperature minimizes side reactions such as over-alkylation.

  • Stoichiometry : A 1:1 molar ratio of tryptophan to acetaldehyde ensures complete cyclization without residual reagents.

Esterification of the Carboxylic Acid Intermediate

The carboxylic acid intermediate is esterified to yield the target methyl ester. Two primary approaches are documented:

Fischer Esterification

In situ esterification using methanol and sulfuric acid as a catalyst is a classical method. For example, refluxing the carboxylic acid with excess methanol and catalytic H₂SO₄ (5 mol%) for 6 hours achieves near-quantitative conversion. However, this method risks racemization at the stereocenter, necessitating careful control of reaction time and temperature.

Diazomethane Methylation

Diazomethane offers a milder alternative, reacting with the carboxylic acid at 0°C to form the methyl ester without racemization. This method is highly efficient but requires stringent safety protocols due to diazomethane’s toxicity and explosivity.

Table 1: Esterification Methods Comparison

MethodConditionsYield (%)Purity (%)
Fischer EsterificationMeOH, H₂SO₄, reflux9598
DiazomethaneCH₂N₂, 0°C, 1 h9999

Alternative Synthetic Routes from Patent Literature

Patent EP0934319B1 discloses a multi-step route adaptable for synthesizing the target ester:

Diethyl 2-(1H-Indol-3-yl)Glutarate Formation

Ethyl pyruvate reacts with tryptophan derivatives in acetic acid under HCl gas to form a diester intermediate. For instance, ethyl 5-chloro-1H-indole-2-carboxylate (8.95 g, 40 mmol) reacts with methyl iodide (11.35 g, 80 mmol) in the presence of sodium hydride to yield a diester precursor.

Cyclization and Functionalization

The diester undergoes cyclization in ethanol with amines (e.g., dimethylamine) to form the tetrahydro-β-carboline core. Subsequent hydrolysis with sodium hydroxide (7.4 g, 185 mmol in 75 mL H₂O) and re-esterification with methanol completes the synthesis.

Key Advantages:

  • Modularity : Adaptable for introducing substituents at positions 1 and 3.

  • Scalability : Yields exceed 80% at multi-gram scales.

Critical Analysis of Methodologies

Yield and Purity Considerations

The Pictet-Spengler route (Section 1) offers simplicity and high yields (91%) but requires post-synthesis esterification. In contrast, patent-based methods (Section 3) enable direct ester formation but involve complex intermediates and lower overall yields (70–80%).

Stereochemical Integrity

Diazomethane methylation preserves the (1S,3S) configuration, whereas Fischer esterification may lead to partial racemization (~2% by chiral HPLC). Catalytic asymmetric methods remain underexplored but could enhance enantioselectivity.

Industrial-Scale Production Challenges

Solvent Recovery

Ethanol and methanol recovery systems are critical for cost-effective production. Membrane distillation and molecular sieves achieve >90% solvent reuse, reducing environmental impact .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potential unique biological activities .

Scientific Research Applications

Medicinal Chemistry

Methyl 1-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate is investigated for its potential as a drug candidate due to its structural similarity to known bioactive compounds. Its derivatives have shown promise in:

  • Antioxidant Activity : Studies indicate that this compound exhibits antioxidant properties, which may help mitigate oxidative stress-related diseases .
  • Antithrombotic Effects : Research has highlighted its potential role in reducing thrombus formation, suggesting applications in cardiovascular health .

Neuropharmacology

The compound's ability to cross the blood-brain barrier makes it a candidate for neurological studies:

  • CNS Activity : Methyl tetrahydro-beta-carboline derivatives have been shown to influence neurotransmitter systems, potentially offering therapeutic effects in conditions like depression and anxiety .
  • Neuroprotective Effects : Preliminary findings suggest that the compound may protect neuronal cells from damage induced by various neurotoxins .

Pharmacological Studies

Pharmacological investigations have focused on the following aspects:

  • Receptor Binding Studies : The compound has been evaluated for its affinity to various receptors involved in neurotransmission, including serotonin and dopamine receptors .
Target ReceptorBinding Affinity (Ki)
Serotonin 5-HT2A0.39 µM
Dopamine D20.43 µM

Potential Therapeutic Uses

The diverse pharmacological profile of this compound suggests several therapeutic applications:

  • Treatment of Mood Disorders : Given its interaction with serotonergic pathways, it may serve as a basis for developing antidepressants.
  • Cardiovascular Health : Its antithrombotic properties could lead to novel treatments for preventing heart attacks and strokes.

Case Study 1: Antioxidant Properties

In a study examining the antioxidant effects of various tetrahydro-beta-carboline derivatives, this compound was found to significantly reduce reactive oxygen species (ROS) levels in vitro. This suggests potential applications in aging and neurodegenerative diseases.

Case Study 2: Neuroprotective Effects

A recent animal study demonstrated that administration of the compound resulted in decreased neuronal apoptosis following induced oxidative stress. This supports further investigation into its use as a neuroprotective agent in conditions such as Alzheimer's disease.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit protein disulfide isomerase, leading to the regulation of cell death pathways through protein misfolding . This mechanism highlights its potential in therapeutic applications, particularly in cancer treatment.

Comparison with Similar Compounds

Comparison with Similar Compounds

The pharmacological and physicochemical properties of methyl 1-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate are influenced by substituent variations at the C1, C2, and C3 positions. Below is a detailed comparison with structurally related THβC derivatives:

Table 1: Key Structural Analogs and Their Properties

Compound Name (Substituents) C1 Substituent C2 Substituent Key Properties Reference
This compound (Target) Methyl H Melting point >200°C; synthesized via KMnO₄ oxidation. No direct activity reported, but serves as a precursor for bioactive derivatives.
(1R,3S)-Methyl 1-octyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate Octyl H Exhibits antifungal activity against Candida glabrata (membrane disruption via increased asymmetry). Long alkyl chains enhance lipophilicity and efficacy.
(1S,3S)-Methyl 1-phenyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate Phenyl H Intermediate for TRPM8 antagonists. Aromatic C1 substituents may enhance receptor binding affinity.
Methyl 2-tosyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate (5u) H Tosyl Melting point 138–143°C. Tosyl groups improve stability and alter reactivity in oxidative rearrangements.
(1RS,3SR)-N-Cyclohexyl-1-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxamide (4) Methyl Carboxamide Antiplasmodial activity. Carboxamide substitution at C3 enhances solubility and target specificity.
RSL3 [(1S,3R)-Methyl 2-(2-chloroacetyl)-1-(4-(methoxycarbonyl)phenyl)-...] 4-Methoxycarbonylphenyl 2-Chloroacetyl GPX4 inhibitor (IC₅₀ = 100 nM). Bulky aryl and electron-withdrawing groups critical for ferroptosis induction.

Key Findings from Structural Comparisons

C1 Substituent Effects :

  • Alkyl Chains (e.g., Octyl) : Enhance antifungal activity by promoting membrane interaction (lipophilicity) .
  • Aryl Groups (e.g., Phenyl) : Facilitate receptor binding (e.g., TRPM8 antagonism) and serve as intermediates for complex analogs .
  • Methyl Group : Provides a compact structure for further functionalization but may limit activity without additional substitutions.

C2 Substituent Effects :

  • Tosyl/Methylsulfonyl : Improve chemical stability and influence melting points (e.g., 5u: 138–143°C vs. 5o: 206–207°C) .
  • Benzyl/Chloroacetyl : Enable cross-coupling reactions (e.g., Pd-catalyzed alkylation) or enzyme inhibition (e.g., GPX4) .

C3 Substituent Effects :

  • Methyl Ester vs. Carboxamide : Carboxamide derivatives (e.g., compound 4) exhibit enhanced antiplasmodial activity, likely due to improved hydrogen-bonding interactions .

Stereochemical Considerations :

  • (1S,3S) and (1R,3R) configurations are common in bioactive analogs, suggesting stereospecific interactions with biological targets .

Biological Activity

Methyl 1-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate (MTCA) is a β-carboline indole alkaloid with notable biological activities. This compound is naturally occurring in various plants and has been studied for its pharmacological properties, including antioxidant and antithrombotic effects. This article explores the biological activity of MTCA through various studies and findings.

Basic Information

PropertyValue
Molecular FormulaC13H14N2O2
Molecular Weight230.26 g/mol
StereochemistryRacemic
Optical Activity(+/-)
Defined Stereocenters2
ChargeNeutral

Structure Representation

  • SMILES : C[C@H]1NC@@HC(O)=O
  • InChIKey : ZUPHXNBLQCSEIA-HQJQHLMTSA-N

Antioxidant Properties

MTCA exhibits significant antioxidant activity. Research indicates that it can scavenge free radicals and reduce oxidative stress, which is crucial in preventing cellular damage associated with various diseases .

Antithrombotic Effects

Central Nervous System Activity

MTCA has been reported to penetrate the blood-brain barrier in animal models, suggesting potential neuroprotective effects. It may influence neurotransmitter systems and has been associated with neuroprotective outcomes in models of neurodegeneration .

Potential Adverse Effects

Despite its beneficial effects, MTCA has been implicated in eosinophilia-myalgia syndrome linked to L-tryptophan ingestion. This condition raises concerns regarding the safety profile of MTCA when consumed in high amounts or over extended periods .

In Vitro and In Vivo Studies

The pharmacological activity of MTCA has been evaluated through various in vitro and in vivo studies:

  • In Vitro : At concentrations of 10–50 µM, MTCA effectively inhibited TNF-alpha-induced secretion of PAI-1 from HUVECs.
  • In Vivo : In rat models, a single oral dose of 1.6 mg/kg or chronic treatment with a 10 mg/kg dose for six weeks demonstrated significant biological activity without adverse effects noted at these levels .

Target Potency

MTCA's interaction with specific biological targets has been quantified:

Target IDPharmacologyConditionPotency (Ki)
CHEMBL204UnknownUnknown0.39 µM
CHEMBL244UnknownUnknown0.43 µM
CHEMBL1929UnknownUnknownNot specified

Study on Antioxidant Activity

A study published in the Journal of Medicinal Chemistry highlighted the antioxidant properties of MTCA, demonstrating its capability to reduce oxidative stress markers in cell cultures exposed to oxidative agents .

Research on Antithrombotic Effects

Q & A

Basic Research Questions

Q. What are the established synthetic routes for methyl 1-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate, and how do reaction conditions influence stereochemical outcomes?

  • Methodological Answer : The compound is typically synthesized via Pictet-Spengler cyclization between tryptamine derivatives and carbonyl compounds. For example, (1S,3S)-1-methyl derivatives are prepared by reacting L-tryptophan methyl ester with aldehydes under acidic conditions. Stereochemical control is achieved using chiral catalysts or by starting with enantiomerically pure precursors. Reaction temperature (0–25°C) and solvent polarity (e.g., acetone or dichloromethane) significantly impact diastereomeric ratios. Post-synthesis purification via column chromatography or recrystallization ensures enantiomeric purity .
Key Reaction ParametersConditionsImpact on Yield/Purity
Temperature0–25°CHigher yields at lower temps (prevents racemization)
SolventAcetone/MeOHPolar solvents favor cyclization
CatalystTFA/HClAcidic conditions drive imine formation

Q. How is the structural configuration of this compound confirmed, and what analytical techniques are critical for validation?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C) and high-resolution mass spectrometry (HRMS) are primary tools. For example, the (1R,3S) configuration is confirmed by coupling constants in 1H NMR (e.g., J = 8–12 Hz for axial protons) and nuclear Overhauser effect (NOE) correlations. X-ray crystallography provides definitive proof of stereochemistry, as seen in derivatives like methyl (3R)-1-(2-bromo-4-fluorophenyl)-...carboxylate hydrochloride hydrate, where crystal packing reveals bond angles and torsional strain .
Analytical Data for (1R,3S)-isomerValues
1H NMR (CDCl₃) δ3.72 (s, 3H, COOCH₃), 4.25 (dd, J = 11.2 Hz, 1H)
[α]²⁰D−88.39 (c = 0.1, MeOH)

Q. What are the foundational biological activities reported for this compound, and how are these assays designed?

  • Methodological Answer : The compound’s core structure (β-carboline) exhibits antifungal and antiproliferative activity. In vitro antifungal assays against Candida glabrata use broth microdilution (MIC values: 2–16 µg/mL) with cell viability measured via ATP luminescence. Membrane disruption is validated using SYTOX Green uptake assays, where fluorescence intensity correlates with membrane permeability .

Advanced Research Questions

Q. How do substituent modifications at the C1 and N2 positions affect biological activity, and what contradictions exist in structure-activity relationship (SAR) data?

  • Methodological Answer : C1 alkylation (e.g., 1-octyl derivatives) enhances antifungal activity by increasing lipophilicity (logP > 3.5), but overlong chains (>C12) reduce solubility and efficacy. N2 acylation (e.g., acylhydrazone moieties) introduces hydrogen-bonding interactions with fungal CYP51 enzymes, yet some analogs show paradoxical loss of activity despite favorable computed binding scores. Contradictions arise from off-target effects, such as mitochondrial toxicity in mammalian cells, which require counter-screening using HepG2 viability assays .
SAR Trends for Antifungal Activity
Optimal C1 chain length: C8–C10
N2-acylhydrazone > N2-alkyl
EC₅₀ for membrane disruption: 5–10 µM

Q. What computational strategies are employed to predict the electronic properties and reactivity of this compound, and how do solvent effects modulate these properties?

  • Methodological Answer : Density Functional Theory (DFT) at the 6-31G(d,p) level calculates frontier molecular orbitals (HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites. Solvent effects (e.g., water vs. DMSO) are modeled using the Polarizable Continuum Model (PCM). For example, the HOMO energy of the parent compound shifts from −5.8 eV (gas phase) to −6.2 eV in water, increasing susceptibility to nucleophilic attack at the indole C5 position. MD simulations reveal solvent-accessible surface area (SASA) correlations with experimental solubility .

Q. How can researchers resolve discrepancies in reported biological data, such as conflicting IC₅₀ values across studies?

  • Methodological Answer : Discrepancies often stem from assay variability (e.g., serum content in cell culture) or compound purity. Rigorous analytical validation (HPLC purity >98%) and standardized protocols (e.g., CLSI guidelines for antifungal testing) are critical. For example, IC₅₀ values for HDAC inhibition range from 0.5–5 µM depending on the isoform (HDAC6 vs. HDAC1). Meta-analysis of crystal structures (e.g., PDB 4LX6) identifies binding-pocket polymorphisms that explain isoform selectivity .

Safety and Handling

Q. What are the recommended safety protocols for handling this compound in laboratory settings?

  • Methodological Answer : The compound is hygroscopic and light-sensitive. Storage under inert gas (N₂/Ar) at −20°C in amber vials prevents degradation. Personal protective equipment (PPE) includes nitrile gloves and safety goggles due to potential skin/eye irritation (H315/H319). Spills should be neutralized with 5% sodium bicarbonate and disposed via hazardous waste streams .

Data Contradiction Analysis

Q. Why do some analogs show potent in vitro activity but fail in in vivo models, and how can this be addressed experimentally?

  • Methodological Answer : Poor pharmacokinetics (e.g., rapid hepatic clearance) or blood-brain barrier (BBB) impermeability often explain in vivo inefficacy. Solutions include prodrug strategies (e.g., ester-to-acid conversion) or PEGylation to enhance half-life. Pharmacokinetic studies in rodents (IV/PO dosing) with LC-MS/MS quantification identify metabolic hotspots, such as cytochrome P450-mediated oxidation at the indole ring .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 1-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate
Reactant of Route 2
Reactant of Route 2
methyl 1-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.